2,6-Diphenyl-1-benzofuran-4-yl acetate
Description
2,6-Diphenyl-1-benzofuran-4-yl acetate is a substituted benzofuran derivative featuring two phenyl groups at the 2- and 6-positions of the benzofuran core and an acetyloxy (-OAc) group at the 4-position. The benzofuran scaffold is known for its rigidity and conjugation, which can influence electronic properties and molecular interactions. The acetate group enhances solubility in polar solvents and may participate in hydrogen bonding or enzymatic hydrolysis.
Structural characterization of this compound typically employs X-ray crystallography, with refinement performed using SHELXL, a widely trusted program for small-molecule crystallography . Visualization of its crystal structure often utilizes ORTEP-3, which generates high-quality thermal ellipsoid diagrams to illustrate atomic displacement parameters .
Properties
Molecular Formula |
C22H16O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2,6-diphenyl-1-benzofuran-4-yl) acetate |
InChI |
InChI=1S/C22H16O3/c1-15(23)24-21-12-18(16-8-4-2-5-9-16)13-22-19(21)14-20(25-22)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
LIWSIRSWABWJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-hydroxychalcones under acidic conditions to form the benzofuran ring . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzofuran derivatives, including 2,6-Diphenyl-1-benzofuran-4-yl acetate, often involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or copper are commonly used in these processes . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-1-benzofuran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzofuran derivatives .
Scientific Research Applications
2,6-Diphenyl-1-benzofuran-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Diphenyl-1-benzofuran-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Crystallographic Properties
Compared to 2,5-diphenyl-1-benzofuran-4-yl acetate, the positional isomerism of the phenyl groups in 2,6-diphenyl-1-benzofuran-4-yl acetate significantly alters molecular packing. SHELXL-refined data for similar compounds show that such substitutions reduce torsional strain, as evidenced by bond angles closer to ideal values (e.g., C-C-C angles ≈ 120°) .
Electronic and Spectroscopic Behavior
The acetyloxy group at the 4-position introduces electron-withdrawing effects, which can be contrasted with 2,6-diphenyl-1-benzofuran-4-ol (lacking the acetate). Studies on zinc acetate (a simpler acetate) using resonant inelastic X-ray scattering (RIXS) reveal distinct electronic transitions in aqueous solutions, such as modified O K-edge features due to carboxylate-water interactions . While this compound is less polar than zinc acetate, its UV-Vis spectra may exhibit bathochromic shifts compared to non-acetylated analogs due to enhanced conjugation.
Reactivity and Solubility
The acetate group increases hydrolytic susceptibility relative to methyl or ethyl ether analogs. For instance, 2,6-diphenyl-1-benzofuran-4-methyl ether demonstrates greater stability under basic conditions but lower solubility in polar solvents. Comparative solubility data (hypothetical):
| Compound | Solubility in DMSO (mg/mL) | Hydrolysis Half-life (pH 7.4) |
|---|---|---|
| This compound | 25.3 | 8.2 hours |
| 2,6-Diphenyl-1-benzofuran-4-methyl ether | 12.7 | >24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
